N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine-Thiophene Intermediate: This step involves the reaction of piperidine with a thiophene derivative under controlled conditions to form the intermediate compound.
Coupling with Tetrahydronaphthalene: The intermediate is then coupled with a tetrahydronaphthalene derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate to form the oxazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiophene moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing piperidine, thiophene, and oxazole moieties.
This compound: is unique due to its specific combination of these moieties, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, allowing it to participate in diverse chemical reactions and exhibit a wide range of biological activities.
Properties
Molecular Formula |
C25H29N3O2S |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O2S/c29-25(26-17-22(24-9-6-14-31-24)28-12-4-1-5-13-28)21-16-23(30-27-21)20-11-10-18-7-2-3-8-19(18)15-20/h6,9-11,14-16,22H,1-5,7-8,12-13,17H2,(H,26,29) |
InChI Key |
VBBYAWBVVXSQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)C5=CC=CS5 |
Origin of Product |
United States |
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